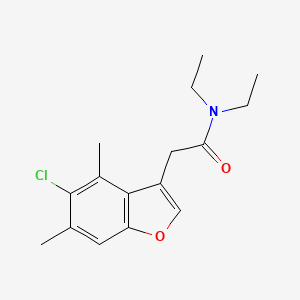
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide, also known as Compound A, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways and transcription factors. In cancer cells, this compound A activates the p53 pathway by stabilizing the p53 protein and increasing its transcriptional activity, leading to cell cycle arrest and apoptosis. In macrophages and microglia, this compound A inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease models, this compound A reduces neuroinflammation and improves cognitive function by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound A induces cell cycle arrest and apoptosis through the activation of the p53 pathway. In macrophages and microglia, this compound A reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of the NF-κB pathway. In Alzheimer's disease models, this compound A reduces neuroinflammation and improves cognitive function by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has several advantages for lab experiments, including its synthetic accessibility, high yield and purity, and potential therapeutic properties in various fields of research. However, there are also limitations to its use, including its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of clinical data on its safety and efficacy in humans.
Orientations Futures
For research on 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A include further elucidation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in preclinical and clinical studies. In cancer research, this compound A could be further developed as a potential anticancer agent for various types of cancer. In inflammation research, this compound A could be further studied for its potential therapeutic properties in various inflammatory diseases. In neurological disorder research, this compound A could be further evaluated for its potential neuroprotective and cognitive-enhancing effects in animal models and humans.
Méthodes De Synthèse
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A can be synthesized through a multi-step process involving the reaction of 5-chloro-4,6-dimethyl-1-benzofuran-3-carboxylic acid with N,N-diethylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain this compound A in high yield and purity.
Applications De Recherche Scientifique
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of the p53 pathway. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In neurological disorder research, this compound A has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-5-18(6-2)14(19)8-12-9-20-13-7-10(3)16(17)11(4)15(12)13/h7,9H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPBEXGAVDOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=COC2=C1C(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)

![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
